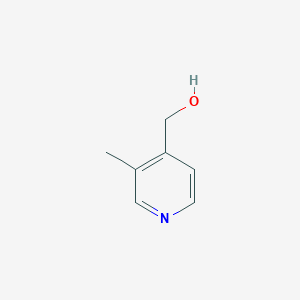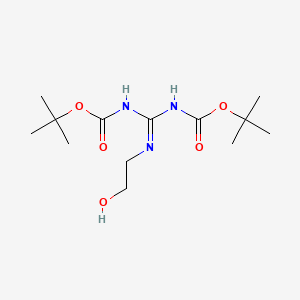
1,3-ジ-Boc-2-(2-ヒドロキシエチル)グアニジン
概要
説明
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a chemical compound with the molecular formula C13H25N3O5 and a molecular weight of 303.35 g/mol . It is commonly used as a guanidinylation reagent in various chemical reactions . The compound is characterized by its tert-butyl groups and a hydroxyethyl group attached to the guanidine moiety .
科学的研究の応用
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is widely used in scientific research, including:
Chemistry: As a guanidinylation reagent in peptide synthesis.
Biology: In the modification of biomolecules for studying protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine can be synthesized through a multi-step process involving the protection of guanidine with tert-butoxycarbonyl (Boc) groups and subsequent reaction with 2-hydroxyethylamine . The reaction typically involves the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include substituted guanidines with various functional groups.
Deprotection Reactions: The major product is the free guanidine.
作用機序
The mechanism of action of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine involves the formation of stable guanidine derivatives through nucleophilic substitution reactions. The hydroxyethyl group enhances the solubility and reactivity of the compound, facilitating its use in various chemical processes.
類似化合物との比較
Similar Compounds
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
- 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
- N-Boc-1,6-hexanediamine hydrochloride
Uniqueness
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is unique due to its hydroxyethyl group, which provides enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications requiring high reactivity and stability.
特性
IUPAC Name |
tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-12(2,3)20-10(18)15-9(14-7-8-17)16-11(19)21-13(4,5)6/h17H,7-8H2,1-6H3,(H2,14,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGPOQWQFSEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401171 | |
| Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215050-11-6 | |
| Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



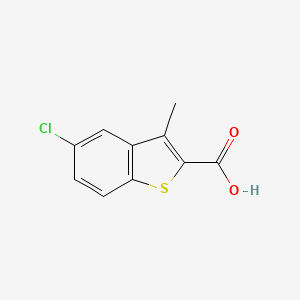
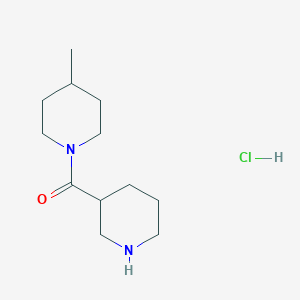
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
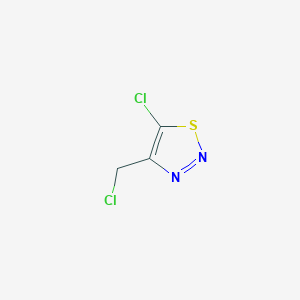
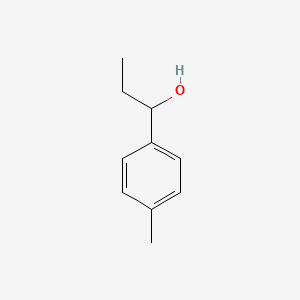
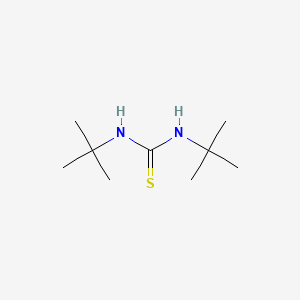

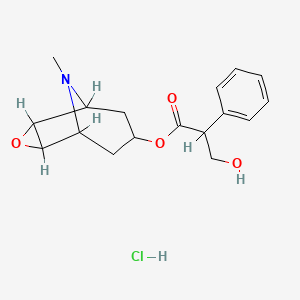
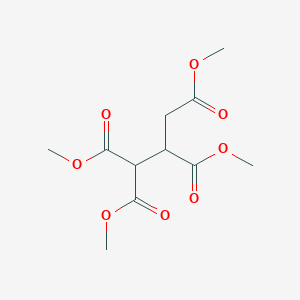

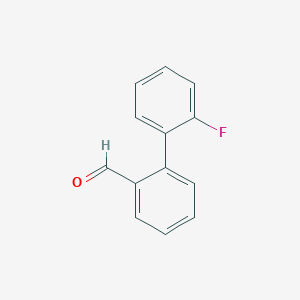
![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
